Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate (CAS: 2220998-56-9) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . Its structure features a cyclopenta[c]pyrrole core fused with a hydroxymethyl (-CH₂OH) substituent at position 5 and a tert-butyl carbamate (-COOtBu) group at position 2.
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of alkaloid-derived pharmaceuticals or small-molecule inhibitors. Its tert-butyl carbamate group enhances stability during synthetic procedures, while the hydroxymethyl moiety offers a site for further functionalization (e.g., oxidation, esterification) . Commercial suppliers such as Energy Chemical and PharmaBlock Sciences provide the compound at purities up to 97%, underscoring its accessibility for research applications .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h4,9,11,15H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFQKRSRZNDZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: and has a molecular weight of approximately 239.33 g/mol. Its structure includes a cyclopenta[c]pyrrole core, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial activity. Pyrrole compounds are known to interact with bacterial membranes and inhibit essential cellular processes. A study highlighted the effectiveness of pyrrole derivatives against various strains of bacteria, suggesting a potential application in developing new antibiotics .
Anticancer Activity
The compound has shown promise in anticancer research. Pyrrole-containing compounds have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, the structural similarity of this compound to known anticancer agents suggests it may disrupt microtubule dynamics or induce oxidative stress in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death in microbes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce ROS production, leading to oxidative stress in target cells .
Case Studies
-
Antibacterial Activity :
- A case study involving the synthesis and evaluation of various pyrrole derivatives demonstrated that certain modifications led to enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations significantly impacted biological activity .
- Anticancer Effects :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate has shown promise as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and neuroprotective drugs.
Case Study: Neuroprotective Agents
Research has indicated that compounds related to this structure can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. A study demonstrated that derivatives exhibited significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis due to its unique cyclopentane structure. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthesis of Pyrrolidine Derivatives
The compound can be utilized in the synthesis of pyrrolidine derivatives through cyclization reactions. For example, a synthetic route involving the reaction of this compound with electrophiles has been documented to yield functionalized pyrrolidines with diverse biological activities .
Materials Science
Polymer Applications
In materials science, this compound has been explored for its potential use in polymer chemistry. The incorporation of such heterocycles into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Blends
A study investigated the incorporation of this compound into poly(lactic acid) (PLA) blends. The results indicated improved tensile strength and thermal resistance compared to pure PLA .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate can be contextualized by comparing it to related bicyclic and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights
Functional Group Influence: The hydroxymethyl group in the target compound enables oxidation to a ketone (as in the 5-oxo analog) or conjugation with other moieties, enhancing its versatility in multi-step syntheses . In contrast, the 5-oxo derivative (CAS: 146231-54-1) lacks this flexibility but exhibits higher electrophilicity due to the ketone, making it reactive in aldol or Grignard reactions . The amino-pyrazole derivative (tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate) demonstrates divergent reactivity, where the -NH₂ group participates in nucleophilic substitutions or metal-catalyzed couplings, a feature absent in the cyclopenta[c]pyrrole analogs .
Stereochemical and Structural Differences: The rel-(3aS,5s,6aR) configuration of the target compound imposes specific spatial constraints that may influence its binding affinity in biological targets compared to the cis-configured 5-oxo analog . The cyclopenta[c]pyrrole core provides a rigid bicyclic framework, whereas the pyrazole derivative’s monocyclic structure offers greater conformational flexibility .
Similar precautions are likely advisable for the target compound.
Research Findings
- Synthetic Utility : The tert-butyl carbamate group in all three compounds serves as a protective strategy for amines, enabling selective deprotection under mild acidic conditions .
- Yield and Purity : The pyrazole derivative (86% yield after column chromatography) and the commercial availability of the target compound (97% purity) highlight their feasibility in high-throughput workflows.
Preparation Methods
Cyclopenta[c]Pyrrole Core Formation
The bicyclic framework is synthesized from cyclopentene derivatives. For example, cyclopentene oxide undergoes ring-opening with ammonia or primary amines to generate aminocyclopentanol intermediates. Subsequent acid-catalyzed cyclization forms the pyrrolidine ring.
Key Reaction Conditions
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Reagent : Cyclopentene oxide, aqueous ammonia
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Catalyst : H₂SO₄ (5% v/v)
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Temperature : 60–80°C
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Yield : 60–70% (crude)
Hydroxymethylation
The hydroxymethyl group is introduced at the C5 position via Mannich-type reactions or formaldehyde condensation . A representative protocol involves treating the cyclopenta[c]pyrrole intermediate with paraformaldehyde in the presence of a Lewis acid catalyst.
Optimization Insights
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Catalyst Choice : AlCl₃ outperforms BF₃·OEt₂ in regioselectivity (90% vs. 75%).
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Solvent : Dichloromethane enhances reaction homogeneity.
Boc Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This step ensures stability during subsequent reactions.
Reaction Parameters
| Parameter | Value |
|---|---|
| Boc₂O Equiv. | 1.1 |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 0°C → RT |
| Yield | 85–90% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for cyclopentene oxide ring-opening, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems control reagent stoichiometry, minimizing byproducts.
Case Study: Pilot Plant Protocol
A pilot-scale synthesis (10 kg batch) achieved 78% overall yield through:
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Cyclization : 80°C, 4 hours (H₂SO₄ catalyst).
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Hydroxymethylation : Paraformaldehyde (1.2 equiv), AlCl₃ (0.2 equiv), 50°C.
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Boc Protection : Boc₂O (1.05 equiv), DMAP (0.05 equiv), 25°C.
Quality Control Metrics
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Purity : ≥99% (HPLC)
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Impurities : <0.5% (unreacted cyclopentene oxide)
Comparative Analysis of Methodologies
Hydroxymethylation Agents
| Agent | Yield (%) | Regioselectivity |
|---|---|---|
| Paraformaldehyde | 85 | High (C5) |
| Formaldehyde gas | 78 | Moderate |
| Hexamethylenetetramine | 65 | Low |
Boc Protection Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMAP | 2 | 90 |
| Pyridine | 6 | 75 |
| No catalyst | 24 | <50 |
DMAP accelerates reaction kinetics via nucleophilic activation.
Challenges and Mitigation Strategies
Byproduct Formation
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Issue : Over-Boc protection at C3.
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Solution : Strict stoichiometric control (Boc₂O ≤1.1 equiv).
Cyclization Incompleteness
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Issue : Residual linear intermediates.
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Solution : Acidic workup (pH 2–3) to protonate unreacted amines.
Q & A
Q. What are the critical safety protocols for handling tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate in laboratory settings?
- Methodological Answer: Safety measures include:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
- Storage: Store in a cool, dry place away from ignition sources (e.g., open flames) to prevent decomposition. Stability data indicate compatibility with inert atmospheres (e.g., nitrogen) .
- First Aid: For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .
Q. What synthetic routes are documented for synthesizing this compound, and what purification methods are effective?
- Methodological Answer:
- Hydrogenation: Catalytic hydrogenation (e.g., 10% Pd/C under 40 psi H₂) is used to reduce unsaturated intermediates. Post-reaction purification via flash column chromatography (e.g., 0–30% EtOAc/hexanes) yields high purity (85% reported in analogous syntheses) .
- Protection Strategies: Boc (tert-butoxycarbonyl) groups are introduced using Boc anhydride in dichloromethane with a base (e.g., KOH), followed by aqueous workup and silica gel purification .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer:
- NMR Spectroscopy: H NMR (500 MHz, CDCl₃) is critical for verifying stereochemistry and functional groups. For example, resonances at δ 3.49 ppm (multiplet) and δ 1.48 ppm (singlet) confirm the tert-butyl group and pyrrolidine ring protons .
- Chromatography: TLC and HPLC monitor reaction progress and purity, with retention factors adjusted based on solvent polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during functionalization of the cyclopenta[c]pyrrole scaffold?
- Methodological Answer:
- Temperature Control: Low temperatures (0–5°C) during nucleophilic substitutions reduce epimerization.
- Catalyst Selection: Chiral catalysts or additives (e.g., chiral auxiliaries) enhance stereoselectivity. For hydrogenation, Pd/C with controlled H₂ pressure minimizes side reactions .
- Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediate stereochemical changes .
Q. What analytical strategies resolve contradictions in stereochemical assignments of diastereomers?
- Methodological Answer:
- 2D NMR Techniques: NOESY or ROESY correlations identify spatial proximity of protons, clarifying ring junction stereochemistry (e.g., 6a vs. 6b positions) .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of absolute configuration, particularly for biologically active derivatives .
Q. How does the hydroxymethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer:
- Accelerated Stability Studies: Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-MS.
- Mechanistic Insights: The hydroxymethyl group may undergo oxidation (to carboxylate) under basic conditions or ester hydrolysis in acidic media. Stabilizers like antioxidants (e.g., BHT) can mitigate degradation .
Q. What experimental designs assess the compound’s potential as a retinoid antagonist in preclinical studies?
- Methodological Answer:
- Binding Assays: Use fluorescence polarization assays with retinol-binding protein (RBP4) to measure IC₅₀ values.
- In Vivo Models: Administer the compound in rodent models of vitamin A deficiency, monitoring serum retinol levels and liver toxicity. Dose optimization should balance efficacy (nanomolar affinity) and safety (LD₅₀ > 500 mg/kg) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for catalytic hydrogenation steps?
- Methodological Answer:
- Parameter Variability: Re-examine catalyst loading (e.g., 10% Pd/C vs. 5%), H₂ pressure (40 psi vs. ambient), and solvent polarity (MeOH vs. EtOAc). For example, higher pressures may improve reduction efficiency but risk over-hydrogenation .
- Reproducibility Checks: Repeat reactions with strict control of moisture/oxygen levels (e.g., Schlenk techniques) to isolate variables affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
